molecular formula C18H22N2OS B3060993 3-Hydroxytrimeprazine CAS No. 220698-75-9

3-Hydroxytrimeprazine

Cat. No. B3060993
CAS RN: 220698-75-9
M. Wt: 314.4 g/mol
InChI Key: XLYJXWKJHKLGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxytrimeprazine is a compound with the molecular formula C18H22N2OS . It contains 46 bonds in total, including 24 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 tertiary amine .


Molecular Structure Analysis

The molecular structure of 3-Hydroxytrimeprazine includes 46 bonds in total, 24 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 tertiary amine .

Scientific Research Applications

Receptor Interactions and Antipsychotic Effects

3-Hydroxytrimeprazine, though not directly studied, can be understood through the lens of similar compounds and their pharmacological properties. Research on aripiprazole, a dopamine D2/D3 receptor partial agonist, demonstrates the complex interactions these compounds have with dopamine receptors. This is significant in the treatment of psychiatric disorders like schizophrenia, bipolar disorder, and unipolar depression (Tadori, Forbes, Mcquade, & Kikuchi, 2008). Additionally, the receptor reserve-dependent properties of antipsychotics like aripiprazole, suggest a unique mechanism of action which might be relevant in understanding the therapeutic potential of 3-Hydroxytrimeprazine (Tadori, Forbes, Mcquade, & Kikuchi, 2009).

Synthesis and Isotope Studies

The synthesis of isotopes of pharmaceutical compounds like aripiprazole, which shares pharmacological properties with 3-Hydroxytrimeprazine, offers insight into the research and development of similar compounds. These isotopes are crucial for quantification analysis in research (Vohra, Sandbhor, & Wozniak, 2015).

Potential Antitumor Activity

Research on 1,3,5-triazine derivatives, a class to which 3-Hydroxytrimeprazine is related, indicates potential antitumor activity. These compounds have been studied for their synthesis and biological characterization, suggesting a potential role in cancer treatment (Gidaspov, Bakharev, & Bulychev, 2004).

Mechanism of Action

Target of Action

It is known that similar compounds such as trimeprazine and other phenothiazines primarily target the histamine h1 receptors, dopamine receptors, and muscarinic acetylcholine receptors . These receptors play crucial roles in various physiological processes including sleep regulation, allergic reactions, and neurotransmission.

Mode of Action

Based on the actions of similar compounds, it can be inferred that 3-hydroxytrimeprazine likely acts as an antagonist at its target receptors . This means it binds to these receptors and inhibits their normal function, leading to changes in cellular activity. For instance, blocking histamine H1 receptors can reduce allergic reactions, while blocking dopamine receptors can affect mood and behavior.

properties

IUPAC Name

10-[3-(dimethylamino)-2-methylpropyl]phenothiazin-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-13(11-19(2)3)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21)10-16(18)20/h4-10,13,21H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYJXWKJHKLGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)O)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxytrimeprazine

CAS RN

220698-75-9
Record name 3-Hydroxytrimeprazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220698759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-HYDROXYTRIMEPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6780500954
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxytrimeprazine
Reactant of Route 2
3-Hydroxytrimeprazine
Reactant of Route 3
3-Hydroxytrimeprazine
Reactant of Route 4
Reactant of Route 4
3-Hydroxytrimeprazine
Reactant of Route 5
3-Hydroxytrimeprazine
Reactant of Route 6
Reactant of Route 6
3-Hydroxytrimeprazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.